molecular formula C10H13FN2O B15202370 (S)-2-Amino-N-(5-fluoro-2-methyl-phenyl)-propionamide

(S)-2-Amino-N-(5-fluoro-2-methyl-phenyl)-propionamide

Cat. No.: B15202370
M. Wt: 196.22 g/mol
InChI Key: LRLANKZFVCBTMO-ZETCQYMHSA-N
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Description

(S)-2-Amino-N-(5-fluoro-2-methyl-phenyl)-propionamide is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a propionamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(5-fluoro-2-methyl-phenyl)-propionamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems for precise control.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(5-fluoro-2-methyl-phenyl)-propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(5-fluoro-2-methyl-phenyl)-propionamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-(5-fluoro-2-methyl-phenyl)-propionamide is unique due to its specific chiral configuration and the presence of both an amino group and a fluoro-substituted aromatic ring. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C10H13FN2O

Molecular Weight

196.22 g/mol

IUPAC Name

(2S)-2-amino-N-(5-fluoro-2-methylphenyl)propanamide

InChI

InChI=1S/C10H13FN2O/c1-6-3-4-8(11)5-9(6)13-10(14)7(2)12/h3-5,7H,12H2,1-2H3,(H,13,14)/t7-/m0/s1

InChI Key

LRLANKZFVCBTMO-ZETCQYMHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)NC(=O)[C@H](C)N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C(C)N

Origin of Product

United States

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